

# Etavopivat Dosage Considerations in Pediatric Sickle Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Etavopivat |           |
| Cat. No.:            | B3325937   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Etavopivat (formerly FT-4202) is an investigational, oral, small-molecule activator of the red blood cell isozyme of pyruvate kinase (PKR).[1] It is currently in clinical development for the treatment of sickle cell disease (SCD) and other hemoglobinopathies.[2][3][4] The mechanism of action of etavopivat is centered on the activation of PKR, a key enzyme in the glycolytic pathway of red blood cells (RBCs).[3][4] This activation leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels. [3][4] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which in turn reduces the polymerization of sickle hemoglobin (HbS) and subsequent sickling of RBCs.[2][3] [4] The elevation of ATP is proposed to improve RBC membrane integrity and deformability.[3] [4] This document provides detailed application notes and protocols for researchers investigating etavopivat in pediatric populations with sickle cell disease, with a focus on dosage considerations, experimental design, and relevant biomarker analysis.

## **Mechanism of Action Signaling Pathway**





Click to download full resolution via product page

Caption: **Etavopivat**'s mechanism of action in red blood cells.



## **Pediatric Clinical Trial Data for Etavopivat**

The following tables summarize key data from ongoing and recent clinical trials of **etavopivat** in pediatric patients with sickle cell disease.

Table 1: Overview of Key Pediatric Clinical Trials

| Trial Identifier               | Phase | Age Range                             | ge Range Dosage                                  |                                                   |
|--------------------------------|-------|---------------------------------------|--------------------------------------------------|---------------------------------------------------|
| HIBISCUS Kids<br>(NCT06198712) | 1/2   | 6 months to <18<br>years (in cohorts) | 400 mg once<br>daily (for 12-<18<br>year cohort) | Pharmacokinetic<br>s and Safety                   |
| NCT05953584                    | 2     | 12 to 16 years                        | 400 mg once<br>daily                             | Safety and<br>change in<br>cerebral blood<br>flow |
| HIBISCUS<br>(NCT04624659)      | 2/3   | 12 to 65 years                        | 200 mg or 400<br>mg once daily                   | Increase in hemoglobin and reduction in VOCs      |

Table 2: Patient Demographics and Baseline Characteristics (HIBISCUS Kids - Cohort 1)



| Characteristic                                        | Value              |
|-------------------------------------------------------|--------------------|
| Number of Participants                                | 15                 |
| Age (Mean, range)                                     | 14.5 years (12-17) |
| Sex (Female)                                          | 10 (66.7%)         |
| Race (Black/African American)                         | 10 (66.7%)         |
| Genotype (HbSS)                                       | 13 (86.7%)         |
| Genotype (HbSβº-thalassemia)                          | 2 (13.3%)          |
| Baseline Hemoglobin (Mean ± SD)                       | 8.0 ± 1.13 g/dL    |
| Data from a preliminary analysis of the first cohort. |                    |

Table 3: Preliminary Efficacy and Biomarker Data (HIBISCUS Kids - Cohort 1, 24 Weeks)

| Endpoint                                              | Result                              |
|-------------------------------------------------------|-------------------------------------|
| Hemoglobin Response (>1 g/dL increase)                | 10 out of 15 participants           |
| Mean Change in Hemoglobin (Week 24, ± SD)             | +1.4 ± 0.99 g/dL                    |
| Mean Number of VOCs (24 weeks, ± SD)                  | 1.8 ± 1.93                          |
| Mean Change in Absolute Reticulocyte Count (± SD)     | -84.5 x 10 <sup>9</sup> /L (± 64.5) |
| Mean Change in Indirect Bilirubin (± SD)              | -28.3 μmol/L (± 26.3)               |
| Mean Change in Lactate Dehydrogenase (± SD)           | -179 U/L (± 124.2)                  |
| Data from a preliminary analysis of the first cohort. |                                     |

## **Experimental Protocols**



## Protocol 1: Phase 1/2 Open-Label Study of Etavopivat in Pediatric SCD (Adapted from HIBISCUS Kids - NCT06198712)

#### 1.1. Study Objectives:

- Primary: To evaluate the pharmacokinetics (PK) and safety of etavopivat in pediatric patients with SCD.
- Secondary: To assess the pharmacodynamic (PD) effects on hematological and hemolysis markers, and to evaluate clinical efficacy endpoints.

#### 1.2. Patient Population:

- Inclusion Criteria:
  - Age 6 months to <18 years (enrolled in age-descending cohorts).</li>
  - Confirmed diagnosis of SCD (HbSS, HbSβ<sup>0</sup>-thalassemia, or other severe genotypes).[5]
  - Hemoglobin level ≥5.5 and <10.5 g/dL at screening.[1]</li>
  - History of severe SCD, defined by at least one of the following in the past 12 months: ≥2
     vaso-occlusive crises (VOCs), hospitalization for an SCD-related complication, or
     evidence of end-organ damage.[1]
  - Stable dose of hydroxyurea, crizanlizumab, or L-glutamine for a specified period before enrollment is permitted.[1][5]

#### Exclusion Criteria:

- History of stroke or abnormal transcranial doppler (TCD) velocity requiring chronic transfusion.
- Receiving chronic red blood cell transfusions.
- Recent RBC transfusion within 60 days of screening.

## Methodological & Application





- Significant renal or hepatic dysfunction.
- Use of other investigational drugs within 30 days of screening.
- 1.3. Study Design and Treatment:
- A single-arm, open-label study.[6]
- Participants receive etavopivat 400 mg orally once daily. For younger cohorts, a weight-based dosing with a granule formulation may be used.[1]
- Treatment duration of up to 96 weeks, with a 24-week primary treatment period.[5][6]
- 1.4. Schedule of Assessments:



| Visit                                            | Scree<br>ning<br>(Week<br>-4 to<br>0) | Day 1<br>(Basel<br>ine) | Week<br>2 | Week<br>4 | Week<br>12 | Week<br>24 | Every<br>12<br>weeks<br>therea<br>fter | End of<br>Treat<br>ment | Follow -up (4 weeks post- treatm ent) |
|--------------------------------------------------|---------------------------------------|-------------------------|-----------|-----------|------------|------------|----------------------------------------|-------------------------|---------------------------------------|
| Inform<br>ed<br>Conse<br>nt                      | X                                     |                         |           |           |            |            |                                        |                         |                                       |
| Demo<br>graphi<br>cs &<br>Medic<br>al<br>History | X                                     |                         |           |           |            |            |                                        |                         |                                       |
| Physic al Exami nation & Vitals                  | X                                     | X                       | X         | Χ         | X          | X          | X                                      | X                       | X                                     |
| Advers e Event Monito ring                       | X                                     | Х                       | X         | Х         | Х          | Х          | Х                                      | X                       |                                       |
| Complete Blood Count with Differe ntial          | X                                     | X                       | X         | X         | X          | X          | X                                      | X                       | X                                     |



| Reticul<br>ocyte<br>Count                               | ×                              | X | X | X | X | X | X | X |
|---------------------------------------------------------|--------------------------------|---|---|---|---|---|---|---|
| Hemol<br>ysis<br>Marker<br>s<br>(Bilirub<br>in,<br>LDH) | X                              | X | X | X | X | X | X |   |
| Pharm<br>acokin<br>etics<br>(PK)<br>Sampli              | X (predose, multiple postdose) | Х | X | X | X | X |   |   |
| Pharm acody namic s (PD): 2,3-DPG,                      | X (predose, multiple postdose) | X | X | X | X | X | _ |   |
| VOC &<br>Pain<br>Diary<br>Revie<br>w                    | Х                              | Х | Х | X | X | X | X |   |

#### 1.5. Laboratory Methods:

- Standard hematology and clinical chemistry will be performed by a central laboratory.
- PK samples (plasma) will be analyzed for **etavopivat** concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



PD samples (whole blood/RBCs) will be analyzed for 2,3-DPG and ATP levels (see Protocol
 2).

## Protocol 2: Quantification of 2,3-DPG and ATP in RBCs

2.1. Principle: This protocol describes the quantification of 2,3-diphosphoglycerate (2,3-DPG) and adenosine triphosphate (ATP) in isolated red blood cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity. Enzymatic assays are also a viable alternative.

#### 2.2. Materials:

- Whole blood collected in K2EDTA tubes.
- Phosphate-buffered saline (PBS), ice-cold.
- Methanol, LC-MS grade, ice-cold.
- Internal standards (e.g., stable isotope-labeled 2,3-DPG and ATP).
- LC-MS/MS system with a suitable column (e.g., ion exchange).

#### 2.3. Sample Preparation:

- Collect whole blood in K2EDTA tubes and place immediately on ice.
- Within 15 minutes of collection, centrifuge at 2,000 x g for 10 minutes at 4°C.
- Aspirate and discard the plasma and buffy coat.
- Wash the remaining packed RBCs twice with 5 volumes of ice-cold PBS, centrifuging and aspirating the supernatant after each wash.
- After the final wash, aliquot the packed RBCs and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
- For analysis, thaw samples on wet ice.



- Perform protein precipitation and metabolite extraction by adding 4 volumes of ice-cold 80% methanol containing the internal standards to the packed RBCs.
- · Vortex vigorously for 1 minute.
- Incubate at -80°C for at least 60 minutes (or overnight) to ensure complete protein precipitation.
- Centrifuge at 15,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.

#### 2.4. LC-MS/MS Analysis:

- Inject the extracted sample onto the LC-MS/MS system.
- Use an appropriate gradient of mobile phases to achieve chromatographic separation of 2,3-DPG and ATP.
- Detect the analytes and internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode with optimized precursor-product ion transitions.
- Quantify the concentrations of 2,3-DPG and ATP by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve prepared in a similar matrix.

#### 2.5. Data Normalization:

 Metabolite concentrations should be normalized to the hemoglobin content of the packed RBCs, determined from a separate aliquot of the washed cells.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Pediatric clinical trial workflow for etavopivat.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. lbctr.moph.gov.lb [lbctr.moph.gov.lb]
- 2. PB2524: TRIAL IN PROGRESS: THE HIBISCUS-KIDS STUDY, A SINGLE-ARM, OPEN-LABEL, PHASE 1/2 STUDY TO EVALUATE THE PHARMACOKINETICS AND SAFETY OF ETAVOPIVAT IN PEDIATRIC PATIENTS WITH SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease. [escholarship.org]
- 4. Assessing red blood cell product quality with 2,3-DPG, ATP and p50 assays: A BEST Collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Study of the Effect of Etavopivat on Cerebral Hemodynamic Response in Children With Sickle Cell Disease [ctv.veeva.com]
- To cite this document: BenchChem. [Etavopivat Dosage Considerations in Pediatric Sickle Cell Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325937#etavopivat-dosageconsiderations-in-pediatric-sickle-cell-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com